molecular formula C24H22N2O3 B15004640 7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B15004640
M. Wt: 386.4 g/mol
InChI Key: QLFDMIUARHUFIZ-UHFFFAOYSA-N
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Description

10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound characterized by its unique structure, which includes a hexahydro-1,5-diazatetraphen-9-one core substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of 2,4-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including condensation, cyclization, and reduction to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diazatetraphen core are replaced with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of bacterial RNA polymerase, thereby preventing bacterial replication and growth. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzylamine: This compound shares the 2,4-dimethoxyphenyl group but has different core structures and properties.

    N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and are studied for their antimicrobial activities.

    3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar phenyl group but differs in its overall structure and applications.

The uniqueness of 10-(2,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C24H22N2O3/c1-28-14-8-9-16(21(13-14)29-2)22-17-10-11-18-15(5-4-12-25-18)24(17)26-19-6-3-7-20(27)23(19)22/h4-5,8-13,22,26H,3,6-7H2,1-2H3

InChI Key

QLFDMIUARHUFIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5)OC

Origin of Product

United States

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